molecular formula C12H11NO3 B15331521 Ethyl 8-hydroxyisoquinoline-3-carboxylate

Ethyl 8-hydroxyisoquinoline-3-carboxylate

Cat. No.: B15331521
M. Wt: 217.22 g/mol
InChI Key: FOOSFCMLESSVNM-UHFFFAOYSA-N
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Description

Ethyl 8-hydroxyisoquinoline-3-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-hydroxyisoquinoline-3-carboxylate typically involves the reaction of 8-hydroxyquinoline with ethyl chloroformate in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as acetone or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound on a large scale. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-hydroxyisoquinoline-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, reduced isoquinoline compounds, and substituted isoquinoline derivatives. These products can have different biological and chemical properties, making them useful for various applications .

Scientific Research Applications

Ethyl 8-hydroxyisoquinoline-3-carboxylate has been extensively studied for its potential applications in scientific research. Some of the key areas of application include:

Mechanism of Action

The mechanism of action of Ethyl 8-hydroxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This inhibition can lead to anti-cancer and anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 8-hydroxyisoquinoline-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 8-hydroxyisoquinoline-3-carboxylate

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)10-6-8-4-3-5-11(14)9(8)7-13-10/h3-7,14H,2H2,1H3

InChI Key

FOOSFCMLESSVNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1)C=CC=C2O

Origin of Product

United States

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